molecular formula C13H24N2O2 B1324343 Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 236406-61-4

Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No. B1324343
M. Wt: 240.34 g/mol
InChI Key: ISIJQEHRDSCQIU-UHFFFAOYSA-N
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Description

“Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate” is a chemical compound with the CAS Number: 236406-61-4 . It has a molecular weight of 240.35 . The compound is typically stored at 4°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for “Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate” is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13/h14H,4-10H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate” is an oil . It is stored at 4°C .

Scientific Research Applications

Supramolecular Arrangements

Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate has been utilized in studies focusing on supramolecular arrangements. These studies reveal the relationship between molecular and crystal structures in similar compounds, highlighting the role of substituents in supramolecular arrangements and crystal formation. Particularly, the cyclohexane ring's substituents play a crucial role in these structures (Graus et al., 2010).

Conformational Analysis in Peptide Synthesis

Research has been conducted on the synthesis and conformational analysis of derivatives of Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. These derivatives are used in peptide synthesis, acting as constrained surrogates for dipeptides. Their conformational properties, examined through NMR experiments and molecular modeling, are vital in understanding their role as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

Stereochemical Analysis via NMR

Stereochemical analysis of spiro[4.5]decane systems, which include Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, has been performed using various NMR techniques. This analysis provides insights into the relative configurations and tautomeric equilibriums in these compounds, which is essential for understanding their chemical behavior and potential applications (Guerrero-Alvarez et al., 2004).

Chemical Reactions and Potential Applications

The tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate and its derivatives have been involved in various chemical reactions, such as with N,N-dimethylformamide dimethyl acetal, leading to different isomeric condensation products. These chemical reactions and the synthesis of such derivatives pave the way for the creation of potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Spirocyclic Structures and Crystal Symmetry

Studies on the crystal structure of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate derivatives have shown the presence of mirror symmetry and specific conformations like chair conformation. These insights are crucial for understanding the molecular structure and its implications in various scientific applications (Dong et al., 1999).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13/h14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIJQEHRDSCQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632522
Record name tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate

CAS RN

236406-61-4
Record name tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DG Brown, PR Bernstein, A Griffin… - Journal of Medicinal …, 2014 - ACS Publications
A new series of potent and selective histamine-3 receptor (H 3 R) antagonists was identified on the basis of an azaspiro[2.5]octane carboxamide scaffold. Many scaffold modifications …
Number of citations: 28 pubs.acs.org
R Xu, A Banka, JF Blake, IS Mitchell… - Bioorganic & medicinal …, 2011 - Elsevier
We describe the design and synthesis of novel bicyclic spiro sulfonamides as potent Akt inhibitors. Through structure-based rational design, we have successfully improved PKA …
Number of citations: 16 www.sciencedirect.com

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